molecular formula C21H28O4 B1247153 ganomycin B

ganomycin B

Cat. No. B1247153
M. Wt: 344.4 g/mol
InChI Key: HVLZHPCKWVKAQH-IRQOBONWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ganomycin B is a natural product found in Ganoderma pfeifferi and Ganoderma with data available.

Scientific Research Applications

Antimicrobial Activity

Ganomycin B, along with ganomycin A, discovered as farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi, demonstrates antimicrobial activity. Both compounds are effective against various Gram-positive and Gram-negative bacteria, as determined through their isolation and structure elucidation via spectroscopic methods (Mothana, Jansen, Jülich, & Lindequist, 2000).

HIV-1 Protease Inhibition

Research on the Vietnamese mushroom Ganoderma colossum yielded ganomycin B, which has been found to inhibit HIV-1 protease. Its efficacy, along with ganomycin I, was measured in terms of IC50 values. Kinetic studies revealed ganomycin B's competitive inhibition of the enzyme's active site, making it a significant finding in HIV-1 research (El Dine, El Halawany, Ma, & Hattori, 2009).

Metabolic Syndrome Treatment

Ganomycin B has been used as a leading compound in the synthesis of meroterpene derivatives. These derivatives were screened for α-glucosidase and HMG-CoA reductase inhibitory activities, leading to the discovery of a dual inhibitor effective in reducing weight gain, lowering HbAlc levels, and improving insulin resistance and lipid dysfunction in obesity models. This research positions ganomycin B derivatives as promising candidates for treating metabolic syndrome (Wang et al., 2018).

properties

Product Name

ganomycin B

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z,5E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-6,10-dimethylundeca-5,9-dienoic acid

InChI

InChI=1S/C21H28O4/c1-15(2)6-4-7-16(3)8-5-9-17(21(24)25)10-11-18-14-19(22)12-13-20(18)23/h6,8,10,12-14,22-23H,4-5,7,9,11H2,1-3H3,(H,24,25)/b16-8+,17-10-

InChI Key

HVLZHPCKWVKAQH-IRQOBONWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)C)C

synonyms

2-(2-(2,5-dihydroxyphenyl)-ethyliden)-6,10-dimethyl-undeca-5,9-diene acid
ganomycin B
ganomycin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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